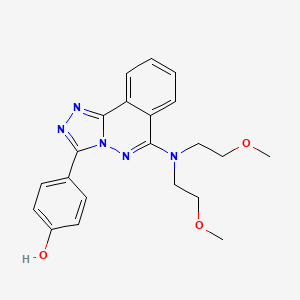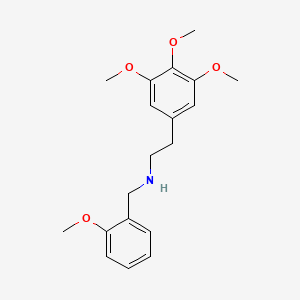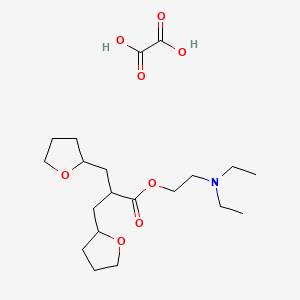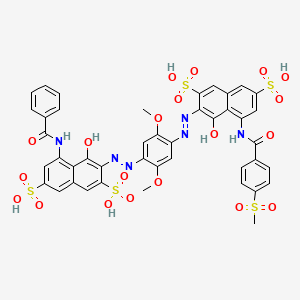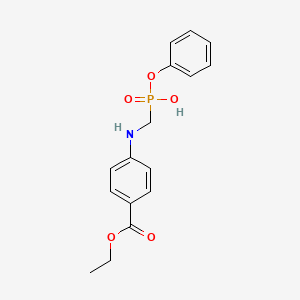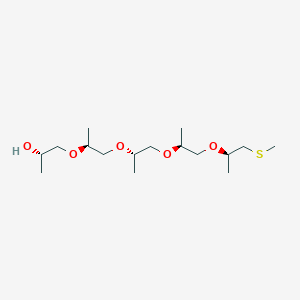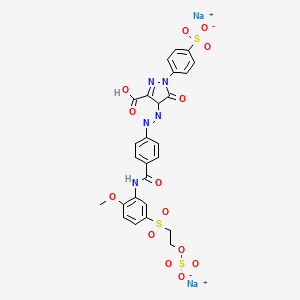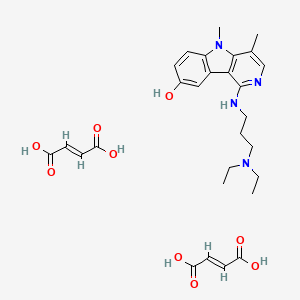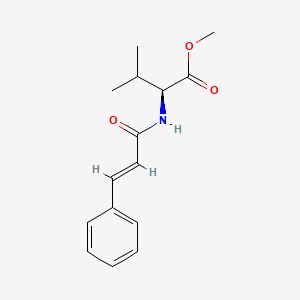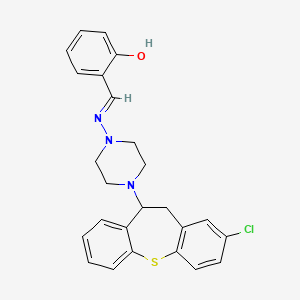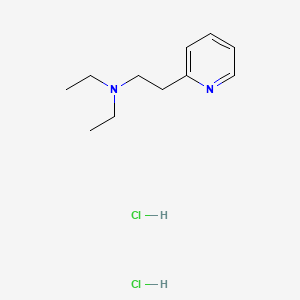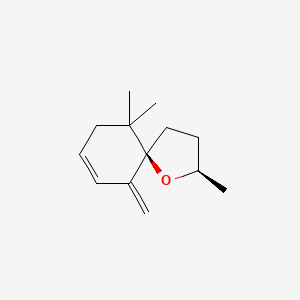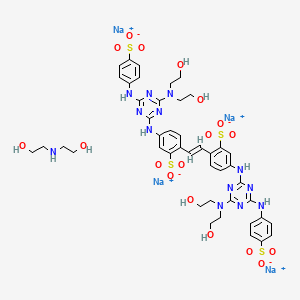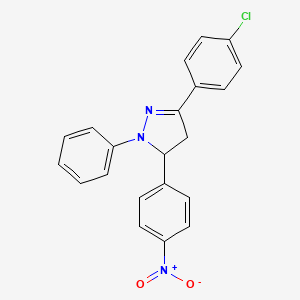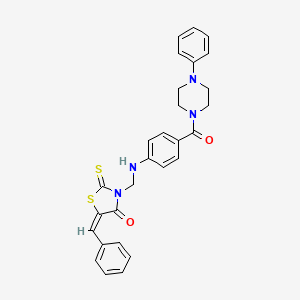
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione typically involves multiple steps. The general procedure includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-2-(phenylimino)-thiazolidin-4-one: Known for its antihypertensive and antiarrhythmic activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory properties.
Thiazole derivatives: Broad range of biological activities, including antioxidant, analgesic, and antimicrobial effects.
Uniqueness
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione stands out due to its unique combination of functional groups, which contribute to its diverse biological activities.
Properties
CAS No. |
104183-45-1 |
|---|---|
Molecular Formula |
C28H26N4O2S2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[[4-(4-phenylpiperazine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N4O2S2/c33-26(31-17-15-30(16-18-31)24-9-5-2-6-10-24)22-11-13-23(14-12-22)29-20-32-27(34)25(36-28(32)35)19-21-7-3-1-4-8-21/h1-14,19,29H,15-18,20H2/b25-19+ |
InChI Key |
WCTAMSLDWAJWCW-NCELDCMTSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)/C(=C\C5=CC=CC=C5)/SC4=S |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)C(=CC5=CC=CC=C5)SC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


